Creatine citrate

Description

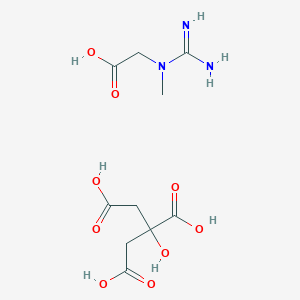

Structure

2D Structure

Properties

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBREGJRSROLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

331942-94-0, 331942-93-9 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331942-94-0, 177024-62-3 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Creatine Citrate

Synthetic Pathways for Creatine (B1669601) Citrate (B86180) Production

The production of creatine citrate can be achieved through several synthetic routes, primarily involving the reaction of creatine with citric acid.

One common industrial method involves reacting creatine monohydrate with citric acid in a solvent medium, typically anhydrous methanol (B129727). In a patented process for producing trithis compound , anhydrous citric acid is first dissolved in anhydrous methanol with stirring. google.com Subsequently, creatine monohydrate is added to this mixture, and the reaction proceeds for several hours. google.com The resulting product, trithis compound, is then isolated by filtration, washed with methanol to remove unreacted starting materials and byproducts, and dried. google.com A similar process is used for dithis compound , where the molar ratios of the reactants are adjusted. google.com The final product is a crystalline solid. google.com

Another synthetic approach is mechanochemistry, which involves the solvent-free milling of the reactants. A 1:1 coamorphous formulation of creatine and citric acid has been synthesized by milling anhydrous creatine and anhydrous citric acid together. acs.orgsmu.eduacs.org This process yields a structurally stable coamorphous solid under dry conditions. acs.orgsmu.edu Interestingly, this coamorphous form can rapidly convert into a 1:1 cocrystalline structure upon exposure to humidity. acs.orgacs.org The direct mechanosynthesis of the cocrystal can also be achieved by including water in the process, either by using the monohydrate forms of creatine or citric acid or by adding a catalytic amount of liquid water. smu.edu

Spectroscopic and Chromatographic Methods for this compound Identification and Purity Assessment

A suite of analytical techniques is employed to identify this compound and assess its purity, ensuring the absence of contaminants and degradation products like creatinine (B1669602).

LC-MS/MS is a highly sensitive and specific technique for the quantification of creatine and its metabolites. This method is preferred as it minimizes the interferences often encountered with other techniques. restek.com In a typical LC-MS/MS analysis, samples are first prepared to remove interfering substances. A common sample preparation step for biological fluids like plasma involves protein precipitation using a solvent such as cold acetonitrile. mdpi.comresearchgate.net An internal standard, like the isotopically labeled creatine-d3, is often added to the sample before preparation to ensure accurate quantification. mdpi.comresearchgate.net

The prepared sample is then injected into a liquid chromatography system. While traditional C18 columns can be used, they often struggle to retain the highly polar creatine molecule, necessitating complex mobile phases. restek.com Newer approaches utilize columns like Hydrophilic Interaction Liquid Chromatography (HILIC) which provide better retention and allow for simpler, isocratic mobile phases, leading to very fast analysis times of around 1.5-3 minutes. restek.comresearchgate.net After separation on the LC column, the analyte is ionized (e.g., via electrospray ionization) and detected by a triple quadrupole mass spectrometer, which provides a high degree of specificity and accuracy. mdpi.comresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column | Raptor HILIC-Si (2.7 μm, 50 mm × 2.1 mm) | restek.com |

| Mobile Phase | Simple isocratic mobile phase (e.g., Acetonitrile/Water with Formic Acid) | restek.commdpi.com |

| Sample Preparation | Protein precipitation with acetonitrile; use of internal standard (creatine-d3) | mdpi.comresearchgate.net |

| Detection | Triple quadrupole mass spectrometer with Multiple Reaction Monitoring (MRM) | mdpi.com |

| Run Time | Approximately 1.5 - 3.0 minutes | restek.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the simultaneous determination of creatine and its primary degradation product, creatinine. nih.govresearchgate.net This technique is instrumental in quality control for creatine formulations, including this compound. researchgate.netresearchgate.net

A common method employs a reversed-phase C-18 column. nih.govcapes.gov.br The mobile phase often consists of a simple aqueous buffer, such as 0.045 M ammonium (B1175870) sulfate (B86663) in water, without the need for organic modifiers. nih.govresearchgate.net The system is operated at a constant flow rate, typically around 0.75 mL/min, with UV detection performed at a low wavelength, such as 205 nm, where both creatine and creatinine exhibit absorbance. nih.govresearchgate.net An internal standard, like 4-(2-aminoethyl)benzene sulfonamide, can be used to improve quantitative accuracy. nih.govresearchgate.net This method is valued for its simplicity and relatively short analysis time, usually under 7 minutes. nih.gov Validation of the method demonstrates good linearity over a range of concentrations, with relative standard deviations (RSD) for precision typically below 5%. nih.govcapes.gov.br

| Parameter | Description | Source |

|---|---|---|

| Column | Betabasic C-18 (250 x 4.6 mm) | nih.govcapes.gov.br |

| Mobile Phase | 0.045 M ammonium sulfate in water | nih.govresearchgate.net |

| Flow Rate | 0.75 mL/min | nih.govresearchgate.net |

| Detection | UV at 205 nm | nih.govresearchgate.net |

| Internal Standard | 4-(2-aminoethyl)benzene sulfonamide | nih.govresearchgate.net |

| Linear Range (Creatine) | 1-100 µg/mL | nih.govcapes.gov.br |

Spectrophotometric methods offer a cost-effective alternative for quantifying creatine and creatinine. These methods are based on chemical reactions that produce a colored product, the absorbance of which can be measured.

A recently developed method for creatine involves its chemical interaction with the azo dye Alpha naphthol Sulpha Acetamide (ASA). brjac.com.br This reaction, conducted in a citrate buffer at an optimal pH of 5, produces an intense orange-colored complex. brjac.com.br The absorbance of this complex is measured at its maximum wavelength (λmax) of 525 nm. brjac.com.br The inclusion of a surfactant like Triton X-100 can enhance the reaction under ideal conditions of 20°C. brjac.com.br

For creatinine, the most well-known spectrophotometric method is the Jaffe reaction, where creatinine reacts with picric acid in an alkaline medium to form a red-orange complex. researchgate.netbiolabo.fr The absorbance is then measured to determine the creatinine concentration. researchgate.net The ASA dye method can also be adapted for creatinine, where it forms a complex with a maximum absorbance at 520 nm at an optimal pH of 3. brjac.com.br These colorimetric assays provide a straightforward way to quantify creatine and assess the purity of this compound by measuring the amount of creatinine present.

High-Performance Liquid Chromatography (HPLC) Techniques

Analysis of this compound Composition Ratios (e.g., 1:1, 2:1, 3:1)

This compound can exist in different stoichiometric ratios of creatine to citric acid, which influences its chemical properties and creatine content. mdpi.comnih.gov The most common forms discussed are 1:1, 2:1 (dithis compound), and 3:1 (trithis compound).

1:1 this compound: This form consists of one molecule of creatine bonded to one molecule of citric acid. A 1:1 cocrystal has been synthesized via mechanochemistry. acs.org

2:1 (Dithis compound): This salt is formed with two creatine cations per citrate dianion. google.com Dithis compound is noted to be more soluble in water than creatine monohydrate. nih.govmdpi.comnih.gov Upon dissolution, it dissociates into creatine and citrate. researchgate.netmdpi.com

3:1 (Trithis compound): This complex consists of three creatine molecules for every one molecule of citric acid. nih.gov A saturated solution of trithis compound in water produces an acidic pH of 3.2. nih.govexerciseandsportnutritionlab.com Due to the mass of the citrate molecule, the relative creatine content in trithis compound is lower than that of creatine monohydrate. For example, trithis compound (3:1) has a creatine content of approximately 66-67.2%. google.comnih.gov

Pharmacokinetic and Pharmacodynamic Investigations of Creatine Citrate

Oral Absorption and Systemic Bioavailability of Creatine (B1669601) Citrate (B86180)

The oral absorption and subsequent systemic bioavailability of creatine are critical determinants of its physiological efficacy. Creatine citrate, a salt form of creatine, has been investigated to determine its pharmacokinetic profile, particularly in comparison to the most studied form, creatine monohydrate.

Research comparing different forms of creatine has sought to identify whether alterations to the creatine molecule, such as forming a salt with citric acid, could enhance its uptake. Studies suggest that the bioavailability of creatine from this compound is comparable to that of creatine monohydrate. mdpi.com

One key study directly compared the effects of ingesting single, isomolar (B1166829) amounts of creatine (4.4 grams) in the form of creatine monohydrate (CrM), tri-creatine citrate (CrC), and creatine pyruvate (B1213749) (CrPyr). tandfonline.com The results indicated that while creatine pyruvate led to significantly higher mean peak plasma concentrations and area under the curve (AUC), there was no statistically significant difference in these pharmacokinetic parameters between tri-creatine citrate and creatine monohydrate. tandfonline.comexerciseandsportnutritionlab.com The intestinal absorption of creatine supplied as monohydrate is known to be close to 100%, setting a high bar for other forms to surpass. tandfonline.com Ultimately, for a creatine source to be considered bioavailable, it must be absorbed into the blood, transported to tissues, and increase the cellular content of creatine and phosphocreatine (B42189) by a physiologically meaningful amount. nih.govmdpi.com

| Creatine Form | Mean Peak Plasma Concentration (vs. CrM) | Area Under the Curve (AUC) (vs. CrM) | Key Finding |

|---|---|---|---|

| Tri-Creatine Citrate (CrC) | Not significantly different | Not significantly different | Bioavailability is comparable to Creatine Monohydrate. tandfonline.com |

| Creatine Pyruvate (CrPyr) | Significantly higher (~17-29%) | Significantly higher (~14%) | Showed slightly altered kinetics resulting in higher plasma concentrations compared to CrM and CrC. tandfonline.com |

The absorption kinetics of creatine can be influenced by several factors, including its solubility in fluid. Creatine salts, such as this compound, were developed in part to improve upon the relatively low water solubility of creatine monohydrate. nih.gov

This compound's enhanced solubility stems from its chemical nature as a salt of a weak base (creatine) and a strong acid (citric acid), which lowers the pH of the solution. nih.gov For instance, a saturated solution of tri-creatine citrate has a pH of 3.2. nih.gov This decrease in pH increases solubility; this compound has a solubility of 29 g/L at 20°C, which, when normalized for the amount of creatine per molecule (66%), is about 1.55 times more soluble than creatine monohydrate. nih.gov

Comparative Bioavailability Studies with Creatine Monohydrate and Other Creatine Forms

Distribution and Tissue Uptake of Creatine and its Metabolites

Following absorption into the bloodstream, creatine is distributed to various tissues, with the vast majority (approximately 95%) being taken up by skeletal muscle. wikipedia.orgnih.gov The brain also represents a significant, albeit smaller, depot for creatine. wikipedia.orgnih.gov This distribution is facilitated by a specific, sodium- and chloride-dependent creatine transporter protein known as CRT or SLC6A8. mdpi.comnih.gov

While direct human studies measuring tissue-specific uptake of this compound are limited, physiology-based pharmacokinetic (PBPK) modeling has been used to predict its distribution. One such in-silico simulation compared creatine monohydrate (CM) to other forms, including this compound (CrC). umanitoba.caumanitoba.cacanada.ca

The model predicted that following administration of a large dose, this compound would lead to a notable increase in the area under the curve (AUC), which represents total creatine exposure over time, in plasma and key tissues compared to an equivalent dose of creatine monohydrate. umanitoba.caumanitoba.cacanada.ca These simulations suggest that alternative salt forms like this compound could potentially result in superior accumulation of creatine in tissues. canada.ca

| Parameter (AUC₀-∞) | Predicted Increase with this compound (vs. Creatine Monohydrate) |

|---|---|

| Plasma | +24.4% umanitoba.caumanitoba.cacanada.ca |

| Brain | +31.0% umanitoba.caumanitoba.cacanada.ca |

| Muscle | +20.1% umanitoba.caumanitoba.cacanada.ca |

Metabolic Fate and Excretion Pathways of this compound and its Dissociation Products

Once absorbed, this compound dissociates into creatine and citrate. The citrate ion enters the Krebs cycle, while the creatine molecule partakes in the body's creatine metabolic pool.

The primary metabolic fate of creatine within the body is its eventual, non-enzymatic degradation into creatinine (B1669602). mdpi.comnih.gov This process occurs in tissues, primarily skeletal muscle, where both free creatine and its phosphorylated form, phosphocreatine, undergo a spontaneous and irreversible cyclization to form creatinine. mdpi.comsouthtees.nhs.ukbiocrates.com It is estimated that about 1-2% of the body's total creatine pool is converted to creatinine daily. mdpi.com

This newly formed creatinine is a waste product with no physiological function. biocrates.com It diffuses out of the muscle cells into the bloodstream. mdpi.com From the blood, creatinine is transported to the kidneys, where it is filtered by the glomeruli and subsequently excreted in the urine. mdpi.comsouthtees.nhs.ukaesan.gob.es Because creatinine production is relatively constant and directly related to muscle mass, its clearance from the blood is a common clinical marker for renal function. southtees.nhs.ukbiocrates.com The pathway from creatine to creatinine and its final excretion is the same regardless of whether the creatine originated from endogenous synthesis, food, creatine monohydrate, or this compound. mdpi.comaesan.gob.esgoogle.com

Citric Acid Metabolism and Excretion

Citric acid, a central component of this compound, is a key intermediate in the metabolic pathway known as the Krebs cycle, or citric acid cycle. genome.jpwikipedia.orgradiopaedia.org This cycle is a fundamental series of enzymatic reactions in aerobic organisms for the oxidation of carbohydrates, proteins, and fats. byjus.com The process takes place in the mitochondrial matrix and is the final common pathway for the oxidation of acetyl-CoA, which is derived from these macronutrients. wikipedia.orgradiopaedia.orgbyjus.com

The cycle begins with the condensation of a four-carbon compound, oxaloacetate, with the acetyl group from acetyl-CoA to form the six-carbon molecule, citrate. radiopaedia.orgbyjus.com Through a sequence of seven additional steps, citrate is progressively oxidized, releasing two molecules of carbon dioxide. lumenlearning.com This process generates high-energy molecules, including NADH and FADH2, which are crucial for the production of ATP, the main energy currency of the cell. wikipedia.orgradiopaedia.orgnih.gov The cycle is completed with the regeneration of oxaloacetate, allowing the process to continue. radiopaedia.org

The kidneys play a vital role in the regulation of circulating citrate levels. physiology.org Citrate is freely filtered by the glomerulus, and a significant portion, typically 70-90%, is reabsorbed in the proximal tubule. medscape.comamegroups.org This reabsorption is primarily mediated by a sodium-dicarboxylate cotransporter (NaDC-1) located on the apical membrane of the proximal tubule cells. researchgate.netnih.gov Citrate can also enter the proximal tubule cells from the blood across the basolateral membrane. researchgate.net

The rate of urinary citrate excretion is largely determined by the extent of its reabsorption and metabolism within the renal tubular cells. nih.gov Acid-base balance is the most significant physiological factor influencing citrate excretion. medscape.comresearchgate.net Metabolic acidosis leads to increased citrate reabsorption and metabolism within the kidney cells, resulting in lower urinary citrate levels (hypocitraturia). nih.govresearchgate.net Conversely, metabolic alkalosis decreases citrate reabsorption and increases its excretion. nih.govmj-med-u-tokai.com This regulation is crucial for acid-base homeostasis, as the excretion of citrate contributes to the elimination of potential base from the body. amegroups.org

Orally administered citrate is readily absorbed from the gastrointestinal tract. europa.eu Once absorbed, it enters the systemic circulation and is subject to the same metabolic and excretory pathways as endogenously produced citrate. drugs.com A portion is metabolized via the Krebs cycle, while the remainder is excreted in the urine. europa.eudrugs.com The amount of citrate excreted in the urine can vary depending on factors such as diet and an individual's acid-base status. biocrates.com Healthy individuals typically excrete around 640 mg of citrate per day. medscape.com

Table of Renal Citrate Handling:

| Parameter | Description |

|---|---|

| Filtration | Citrate is freely filtered at the glomerulus. amegroups.org |

| Reabsorption | Approximately 70-90% of filtered citrate is reabsorbed in the proximal tubule. medscape.comamegroups.org |

| Transporter | The primary transporter for reabsorption is the sodium-dicarboxylate cotransporter (NaDC-1). researchgate.netnih.gov |

| Regulation | Acid-base status is the main regulator; acidosis decreases excretion, while alkalosis increases it. medscape.comnih.govresearchgate.net |

Table of Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

|---|---|

| This compound | 154948 |

| Citric acid | 311 |

| Creatine | 586 |

| Acetyl-CoA | 444493 |

| Oxaloacetate | 970 |

| Isocitrate | 1198 |

| Adenosine (B11128) triphosphate | 5957 |

| NADH | 5835 |

Cellular and Molecular Mechanisms of Action

Role of Creatine (B1669601) Citrate (B86180) in Cellular Energy Metabolism

The primary role of the creatine component of creatine citrate is to participate in the cellular energy buffering system, while the citrate component is a key intermediate in mitochondrial energy production.

The creatine moiety functions as a crucial component of the phosphagen or ATP-phosphocreatine (PCr) system, which is vital for rapid energy provision in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. mdpi.comwikipedia.org Within the cell, free creatine is phosphorylated by the enzyme creatine kinase (CK), utilizing an ATP molecule to form phosphocreatine (B42189) (PCr). mdpi.comnih.gov This PCr molecule represents a readily available reservoir of high-energy phosphate (B84403). mdpi.com

During periods of intense metabolic activity, such as strenuous muscle contraction, ATP is rapidly hydrolyzed to adenosine (B11128) diphosphate (B83284) (ADP) to release energy. drinkharlo.com The PCr system rapidly replenishes ATP by transferring the high-energy phosphate group from PCr back to ADP, a reversible reaction also catalyzed by creatine kinase. wikipedia.orgamegroups.org This process maintains the cellular ATP-to-ADP ratio, buffering cellular energy stores and providing immediate ATP for short-duration, high-intensity activities. wikipedia.orgnih.govphysio-pedia.com Increasing the intramuscular creatine pool enhances the capacity of this system, allowing for a higher rate of ATP resynthesis. nih.gov

Both creatine and citrate moieties have significant effects on mitochondrial function. The creatine molecule is integral to the "creatine phosphate shuttle," a system that efficiently links ATP production in the mitochondria to ATP consumption in the cytosol. cdnsciencepub.comnih.gov Mitochondrial creatine kinase (mtCK), located in the mitochondrial intermembrane space, uses newly generated ATP from oxidative phosphorylation to synthesize PCr. nih.govmdpi.com This PCr then diffuses out of the mitochondria to cytosolic locations of high energy use, where its phosphate group is used to regenerate ATP. cdnsciencepub.com This coupling of mtCK with mitochondrial ATP production is thought to improve the efficiency of energy transport, decrease the production of reactive oxygen species (ROS), and inhibit the mitochondrial permeability transition, a key event in apoptosis. nih.govnih.govmdpi.com Studies indicate that creatine can exert protective effects on mitochondria against oxidative damage. nih.gov

The citrate moiety is a central metabolite in the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle), which occurs within the mitochondrial matrix. nih.govwikipedia.org Citrate is formed from the condensation of acetyl-CoA and oxaloacetate and serves as the substrate for a series of enzymatic reactions that generate the reducing equivalents NADH and FADH₂, the primary fuel for ATP production via the electron transport chain and oxidative phosphorylation. nih.govbiocrates.com

Adenosine Triphosphate (ATP) Regeneration and Phosphocreatine (PCr) System

Impact on Specific Enzyme Systems and Molecular Pathways

Creatine kinase (CK) is the central enzyme of the PCr system, responsible for catalyzing the reversible transfer of a phosphoryl group between ATP and creatine. plos.org The system includes various CK isoenzymes strategically located within the cell; for example, mtCK is coupled to mitochondrial ATP production, while cytosolic CK isoforms are situated near sites of major ATP consumption, such as myofibrillar ATPases. nih.govresearchgate.net The availability of creatine from this compound directly influences CK activity by increasing the concentration of its substrate. nih.gov This enhanced substrate availability drives the regeneration of PCr during rest or low-intensity periods, thereby increasing the energy reserve for subsequent high-intensity efforts. wikipedia.org The activity of CK can adapt to physiological demands, and its function is metabolically linked with other enzymes like citrate synthase, an indicator of mitochondrial density, particularly in response to physical training. researchgate.netnih.gov

Beyond its direct role in bioenergetics, creatine has been shown to modulate key cellular signaling pathways. researchgate.net Research in myogenic cell lines has demonstrated that creatine can stimulate the differentiation of muscle cells by activating both the p38 mitogen-activated protein kinase (MAPK) and the Akt/PKB signaling cascades. physiology.org These pathways are known to be critical regulators of myogenesis, influencing the expression of muscle-specific proteins and the fusion of myoblasts to form mature muscle fibers. physiology.org

The citrate moiety also functions as a metabolic regulator. When exported from the mitochondria into the cytosol, citrate can act as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme of glycolysis. researchgate.netfrontiersin.org This action serves as a crucial feedback mechanism, signaling a state of high energy availability (as indicated by high TCA cycle activity) and subsequently downregulating the glycolytic pathway to coordinate cellular energy metabolism. wikipedia.orgfrontiersin.org

Creatine Kinase Activity

Cellular Uptake Mechanisms of Creatine and Citrate Moieties

For this compound to exert its effects, its constituent parts must be transported into the target cells and their relevant subcellular compartments. This is accomplished by distinct transporter proteins for each moiety.

Creatine Uptake: The transport of creatine from the circulation into cells like muscle fibers and neurons is an active process that occurs against a significant concentration gradient. nih.govoatext.com This uptake is mediated by a specific Na⁺- and Cl⁻-dependent creatine transporter protein, known as CRT or SLC6A8. wikipedia.orgfrontiersin.orgnih.gov The function of this transporter is the primary determinant of intracellular creatine accumulation. oatext.com Pathogenic mutations in the SLC6A8 gene cause X-linked creatine transporter deficiency, a disorder resulting in a severe lack of creatine in the brain and muscles. wikipedia.orgorpha.netnih.gov

Citrate Uptake: Citrate transport occurs across both the plasma membrane and the mitochondrial membranes. The plasma membrane citrate transporter (PMCT), a member of the SLC13 gene family, facilitates the uptake of citrate from the blood into the cytosol. tandfonline.comnih.gov For citrate to move between the cytosol and the mitochondrial matrix, it relies on the mitochondrial tricarboxylate transport protein (CTP), also known as SLC25A1. wikipedia.orguniprot.org This transporter, located on the inner mitochondrial membrane, typically exports citrate from the mitochondria into the cytosol in exchange for malate, linking mitochondrial metabolism with cytosolic processes like fatty acid synthesis. tandfonline.comwikipedia.org

Efficacy of Creatine Citrate in Physiological and Pathological Contexts

Impact on Anaerobic Working Capacity and Exercise Performance

Creatine (B1669601) citrate (B86180), a salt of creatine, has been investigated for its potential to enhance physical performance, particularly in activities requiring short bursts of power. Its efficacy is rooted in the fundamental role of creatine in the cellular energy system, where it facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org

Short-term, high-dose supplementation with creatine citrate has been shown to positively impact anaerobic working capacity. Research involving healthy, physically active women demonstrated that supplementation could increase anaerobic working capacity. nih.gov A meta-analysis of creatine supplementation, in general, concluded that it has a moderate effect on improving anaerobic capacity. archivosdemedicinadeldeporte.com The mechanism is largely attributed to an increased intramuscular pool of phosphocreatine (B42189), which delays the onset of fatigue during maximal-intensity exercise by enhancing the rate of ATP resynthesis. archivosdemedicinadeldeporte.comfrontiersin.org

This compound supplementation has a demonstrable effect on muscle power output. marketresearchintellect.com A four-week study found that this compound significantly increased mean power across all intervals of an intermittent maximal-intensity exercise test. nih.govresearchgate.net The increase in power is a consistent finding in creatine supplementation research, attributed to the enhanced capacity for rapid energy regeneration. nih.gov

However, the effect on muscle force is more nuanced. The same four-week study reported that this compound significantly increased force during the first and second intervals of the exercise protocol when compared to a placebo. nih.govtandfonline.com This initial burst of increased strength was not maintained throughout the entire series of ten intervals, with the improvement becoming non-significant by the sixth and ninth intervals. nih.govresearchgate.net

Table 1: Effects of 28-Day this compound Supplementation on Exercise Performance Data synthesized from a study on intermittent handgrip exercise. nih.govtandfonline.comresearchgate.net

Click to view interactive data table

| Performance Metric | This compound Group Outcome | Placebo Group Outcome | Statistical Significance |

| Mean Power (Overall) | Significantly Increased | No Significant Change | p < 0.01 |

| Force (Intervals 1 & 2) | Significantly Increased | No Significant Change | p < 0.01 |

| Force (Intervals 6 & 9) | Not Significantly Improved | No Significant Change | Not Significant |

| Contraction Velocity | Significantly Increased | No Significant Change | p < 0.01 |

| Relaxation Velocity | No Significant Change | No Significant Change | Not Significant |

The enhancement in power output associated with this compound supplementation is linked to its influence on the speed of muscle actions. Research has demonstrated that four weeks of this compound intake leads to a significant increase in muscle contraction velocity. nih.govresearchgate.netnih.gov This allows for faster generation of force. In contrast, the same research found that this compound did not produce a significant change in muscle relaxation velocity. nih.govtandfonline.comresearchgate.net An enhanced contraction velocity contributes directly to improved performance in explosive, high-intensity movements. nih.gov

Effects on Muscle Strength and Power Output

Potential Therapeutic Applications

The role of creatine extends beyond athletic performance, with research exploring its therapeutic potential in various muscle disorders. The underlying theory is that by improving cellular energy availability, creatine could enhance muscle function and confer protective effects in pathological states. nih.gov

In the context of myopathies, which are diseases characterized by muscle weakness and atrophy, creatine has been studied as a therapeutic strategy. nih.gov High-quality evidence from randomized controlled trials indicates that short- and medium-term treatment with creatine (most commonly studied as creatine monohydrate) increases muscle strength in individuals with muscular dystrophies. nih.govresearchgate.net Meta-analyses have shown a significant increase in muscle strength, with one review quantifying the average improvement at approximately 9%. nih.govnih.gov

Furthermore, creatine supplementation has been found to improve functional performance in patients with muscular dystrophies and idiopathic inflammatory myopathies. nih.govconsensus.app Some patients also report feeling subjectively better during creatine treatment compared to placebo. nih.gov The benefits are thought to arise from increased muscle mass and strength enhancement. nih.gov For instance, patients with muscular dystrophy have shown increases in fat-free mass alongside gains in strength following several months of supplementation. nih.gov

Neurodegenerative Diseases (e.g., Huntington's Disease, Parkinson's Disease)

Creatine's role in cellular energy metabolism has prompted research into its potential neuroprotective effects in diseases characterized by mitochondrial dysfunction, such as Huntington's and Parkinson's disease. researchgate.netjwatch.org While most clinical trials have utilized creatine monohydrate, the underlying principles of action are relevant to understanding the potential, albeit less studied, role of this compound.

Huntington's Disease (HD): HD is a neurodegenerative disorder associated with disrupted energy metabolism. mdpi.com Studies on creatine supplementation in HD models and patients have shown some promising, though not universally conclusive, results. In animal models of HD, creatine has been demonstrated to protect against brain atrophy and extend survival. huntingtonstudygroup.org A preliminary human clinical study indicated that creatine is safe, tolerable, and reduces markers of oxidative DNA damage. mdpi.comhuntingtonstudygroup.org Furthermore, a clinical trial involving high doses of creatine (up to 30 g/day ) showed a slowing of regional brain atrophy in pre-symptomatic individuals with the Huntington's mutation. researchgate.netharvard.edu However, this did not translate to significant effects on cognitive measures in the short term. harvard.edu While these studies primarily used creatine monohydrate, they suggest a potential therapeutic window for creatine compounds in general. There is a lack of large-scale clinical trials specifically investigating this compound in this population. researchgate.netmdpi.com

Cardiovascular Diseases

Recent research suggests that creatine may offer cardiovascular protection through several mechanisms, including improving endothelial function, reducing oxidative stress, and enhancing blood flow by promoting nitric oxide production. mdpi.com There is also evidence that creatine supplementation may help manage dyslipidemia. nih.gov In patients with chronic heart failure, creatine levels in the heart muscle can be depleted. nih.gov Some studies have indicated that creatine supplementation can enhance myocardial energy availability, improve contractility, and increase cardiac output in these patients. mdpi.com It has also been shown to improve exercise tolerance and reduce fatigue, potentially by affecting mitochondrial function in cardiac muscle. mdpi.com For instance, one study found that creatine supplementation in chronic heart failure patients improved skeletal muscle endurance. mdpi.comnih.gov However, not all studies have reported benefits. nih.gov While these findings point to a potential role for creatine in supporting cardiovascular health, the research has predominantly used creatine monohydrate. sciendo.comresearchgate.net Specific clinical trials evaluating the efficacy of this compound in patients with cardiovascular diseases are scarce.

Cognitive Function and Neurological Health

The brain is a high-energy-demand organ, and the presence of creatine kinase suggests a vital role for creatine in brain energy metabolism. mdpi.com Creatine supplementation has been reported to increase the brain's phosphocreatine content, which could enhance bioenergetics. mdpi.com This has led to investigations into its effects on cognitive function.

Several studies suggest that creatine supplementation can lead to improvements in cognitive functions such as short-term memory, intelligence, and reasoning, particularly under stressful conditions like mental fatigue or sleep deprivation. mdpi.comconsensus.appnih.govresearchgate.net The cognitive benefits appear to be more pronounced in populations with lower baseline creatine levels, such as vegetarians. mdpi.com However, the results are conflicting. nih.gov Some long-term studies have found no evidence of cognitive improvement following creatine supplementation. mdpi.com Similarly, some research in healthy young adults reported no significant cognitive benefits. consensus.app A pilot study on individuals with Alzheimer's disease suggested that creatine supplementation was feasible and might offer moderate improvements in working memory and executive function. kumc.edu While promising, the existing body of research, largely conducted with creatine monohydrate, presents a mixed picture. consensus.app There is a clear need for more research to elucidate the specific effects of this compound on cognitive function and neurological health.

Other Clinical Conditions (e.g., Sarcopenia, Cachexia, Chronic Fatigue Syndrome)

Creatine supplementation has been explored in various other clinical contexts characterized by muscle wasting and energy impairment.

Sarcopenia: This age-related condition involves a progressive loss of muscle mass and strength. news-medical.net A significant body of evidence supports the contention that creatine supplementation, especially when combined with resistance training, can be an effective strategy to counteract sarcopenia. mdpi.comreliasmedia.com Meta-analyses have shown that older adults who supplement with creatine during resistance training experience greater gains in lean mass and strength compared to training alone. mdpi.comnews-medical.net Creatine is believed to influence high-energy phosphate (B84403) metabolism, muscle protein kinetics, and growth factors, thereby promoting muscle maintenance and growth. nih.gov While most of this research has been conducted with creatine monohydrate, the findings suggest a potential benefit for creatine compounds in general for managing sarcopenia. frontiersin.org

Cachexia: This is a multifactorial syndrome defined by progressive loss of body weight, particularly skeletal muscle and adipose tissue, often associated with cancer. researchgate.net Animal studies on cancer cachexia have shown that creatine supplementation can attenuate weight loss, decrease tumor growth, and protect against muscle wasting by supporting cellular energy metabolism and mitochondrial health. researchgate.netresearchgate.netnih.gov However, studies in human cancer patients have not consistently shown benefits in muscle mass or body composition. mdpi.com The reasons for this discrepancy are not fully understood but may relate to metabolic abnormalities in cancer patients that could hinder creatine's effectiveness. mdpi.com There is a lack of specific research on this compound for this condition.

Chronic Fatigue Syndrome: The potential for creatine to enhance energy metabolism has led to its consideration for chronic fatigue syndrome. mdpi.com The theory is that by supporting cellular energy, creatine could help alleviate the profound fatigue that characterizes this condition. However, robust clinical trials specifically investigating the efficacy of this compound in patients with chronic fatigue syndrome are limited.

Comparative Efficacy of this compound Versus Other Creatine Forms in Research Settings

The vast majority of research on creatine's efficacy has utilized creatine monohydrate, establishing it as the "gold standard." mdpi.com Other forms, including this compound, have been developed with claims of superior properties such as enhanced solubility and bioavailability. mdpi.comexamine.com

This compound is formed by binding creatine to citric acid, which increases its water solubility. mdpi.comnih.gov One study noted that trithis compound has a solubility of 29 g/L at 20°C, which is a 1.55-fold improvement over creatine monohydrate (12.3 g/L) when normalized for the actual creatine content. nih.govencyclopedia.pub Despite this enhanced solubility, the bioavailability of creatine from this compound has been reported to be similar to that of creatine monohydrate. mdpi.combohrium.comresearchgate.net

Systematic reviews comparing various forms of creatine have found a lack of consistent evidence to support the superiority of alternative forms, including this compound, over creatine monohydrate for performance enhancement. nih.govnih.gov A 2022 systematic review of 17 randomized controlled trials concluded that there was no evidence to support using alternative creatine formulations in place of creatine monohydrate. examine.com Of the studies included, only a few directly compared an alternative form to creatine monohydrate, making direct efficacy comparisons difficult. nih.gov

The following table summarizes the comparative findings from available research:

| Feature | Creatine Monohydrate | This compound | Research Findings |

| Solubility | Lower water solubility. nih.gov | Higher water solubility due to the citrate molecule. mdpi.comnih.gov | Studies confirm this compound is more water-soluble than creatine monohydrate. nih.govencyclopedia.pubresearchgate.net |

| Bioavailability | Considered highly bioavailable, with nearly 100% intestinal absorption. exerciseandsportnutritionlab.com | Estimated to have a similar bioavailability to creatine monohydrate. mdpi.combohrium.comresearchgate.net | One study showed a significant increase in plasma creatine levels with creatine pyruvate (B1213749) but not with tri-creatine citrate compared to monohydrate. nih.gov |

| Efficacy | Extensively researched and proven effective for increasing muscle creatine stores and improving performance. health.com | Limited studies directly comparing its efficacy to monohydrate. examine.comnih.gov | Systematic reviews have found no consistent evidence that this compound offers superior performance benefits over creatine monohydrate. nih.govnih.gov |

| Stability | Generally stable in solid form. | May be less stable than creatine monohydrate under certain storage conditions, with one study showing increased creatinine (B1669602) formation at 40°C. nih.gov | The addition of carbohydrates may improve the stability of some creatine salts. nih.gov |

Research Methodologies and Considerations

Experimental Design in Creatine (B1669601) Citrate (B86180) Research

The experimental design is the bedrock of any scientific inquiry into the effects of creatine citrate. The choice of design influences the strength of the evidence and the ability to draw causal inferences.

Randomized controlled trials (RCTs) are considered the gold standard in clinical research and have been utilized to evaluate the efficacy of this compound. In a typical RCT, participants are randomly assigned to receive either this compound, a placebo, or another form of creatine. nih.gov This randomization helps to minimize selection bias and ensures that the groups are comparable at the outset of the study.

One such study employed a double-blind, placebo-controlled, randomized design to assess the impact of this compound and creatine pyruvate (B1213749) on exercise performance. researchgate.net In this trial, healthy young athletes were randomly allocated to one of three groups: this compound, creatine pyruvate, or a placebo. The double-blind nature of the study means that neither the participants nor the researchers knew who was receiving which treatment, further reducing the potential for bias in the results. Another randomized controlled trial investigated the effects of this compound supplementation combined with high-intensity interval training (HIIT) on cardiorespiratory fitness in college-aged men. nih.gov Participants were randomly assigned to a this compound group, a placebo group, or a control group. nih.gov These studies highlight the use of RCTs to isolate the effects of this compound from other variables.

Cross-over designs are another powerful tool in this compound research, where each participant serves as their own control. In this design, subjects receive all treatments in a sequential order, with a "washout" period between each treatment to prevent carryover effects. frontiersin.org This design is particularly useful for reducing inter-individual variability.

A notable study utilized a balanced cross-over design to compare the pharmacokinetic profiles of creatine monohydrate, tri-creatine citrate, and creatine pyruvate. nih.govresearchgate.net Six healthy subjects, including three females and three males, ingested a single dose of each creatine form in a randomized sequence, separated by a seven-day washout period. nih.govresearchgate.net This design allowed for a direct comparison of how each form of creatine was absorbed and utilized within the same individuals. nih.gov Another study employed a double-blind, randomized, crossover design to compare a multi-ingredient pre-workout supplement containing this compound to this compound alone and a placebo. frontiersin.org Eighteen adult males participated in three trials, each separated by a one-week washout period, receiving one of the three treatments in a randomized order. frontiersin.org

While human trials provide direct evidence of this compound's effects, in vitro (laboratory-based) and in vivo (animal) studies offer valuable insights into its fundamental mechanisms of action.

In Vitro Studies: These studies are conducted on cells or tissues in a controlled laboratory setting. For instance, research has explored the stability of di-creatine citrate in aqueous solutions, finding that it dissociates into creatine and citric acid. researchgate.net Such studies are crucial for understanding the chemical properties of this compound before it is even ingested. Other in vitro research has demonstrated the direct antioxidant activity of creatine in cultured mammalian cells, which may be relevant to the effects of different creatine salts. nih.gov

In Vivo Studies: Animal models are frequently used to investigate the physiological effects of creatine supplementation in a more controlled environment than is possible with human subjects. While much of this research has focused on creatine monohydrate, the findings can provide a basis for understanding the potential effects of other forms like this compound. mdpi.com For example, in vivo studies in rats have been used to assess the neuroprotective properties of creatine. arvojournals.org These models allow for the examination of tissue-specific effects and metabolic pathways that are more difficult to study in humans. arvojournals.org

Cross-Over Designs

Analytical Techniques for Creatine and Metabolite Quantification in Biological Samples

Accurate quantification of creatine and its primary metabolite, creatinine (B1669602), in biological samples such as plasma, urine, and muscle tissue is essential for understanding the pharmacokinetics and metabolic impact of this compound supplementation. A variety of sophisticated analytical techniques are employed for this purpose. researchgate.net

Historically, colorimetric methods like the Jaffe reaction were used, but these are prone to interference. brjac.com.br Modern research relies on more specific and sensitive methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying compounds in a mixture. researchgate.netcreighton.edu It has been utilized to measure creatine and creatinine in various biological matrices. creighton.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is increasingly being adopted for the analysis of creatinine and is considered a gold standard for quantifying small molecules in complex biological samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the separation and identification of volatile and thermally stable compounds. It has been applied to the analysis of creatine and its metabolites.

Capillary Electrophoresis: This technique offers high separation efficiency and is suitable for the rapid analysis of small sample volumes, making it a viable method for creatine quantification in biological tissues. biorxiv.org

Spectrophotometry: Newer spectrophotometric methods have been developed for the determination of creatine and creatinine, utilizing specific chemical reactions that produce a colored compound measurable at a particular wavelength. brjac.com.br

The following table summarizes some of the key analytical techniques used in creatine research:

| Analytical Technique | Description | Application in Creatine Research |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Quantification of creatine and creatinine in plasma and urine. creighton.edu |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines liquid chromatography with mass spectrometry for high sensitivity and specificity. | Gold standard for accurate quantification of creatine and its metabolites in biological fluids. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then identified by mass spectrometry. | Analysis of creatine and its derivatives. |

| Capillary Electrophoresis | Separates molecules based on their charge and size in a capillary tube. | Rapid analysis of creatine in tissue samples with small volumes. biorxiv.org |

| Spectrophotometry | Measures the absorption of light by a colored compound. | Used in newer methods for the determination of creatine and creatinine in clinical samples. brjac.com.br |

Challenges in Research Design and Interpretation for this compound

Despite the use of robust research methodologies, several challenges exist in the design and interpretation of studies on this compound.

Another significant challenge is the potential for confounding variables in study design. For example, the co-ingestion of other substances, such as carbohydrates, can influence creatine uptake and may impact the observed outcomes. mdpi.com Furthermore, the degradation of creatine to creatinine in solution, which is influenced by pH and temperature, presents a challenge for ensuring the stability and accurate dosage of this compound in liquid forms used in some studies. researchgate.netnih.gov The inherent variability in individual responses to creatine supplementation also poses a challenge for interpreting study results.

A significant limitation in the broader field of sports science research, including studies on creatine, is the underrepresentation of female participants. mdpi.comhumankinetics.com Historically, research has predominantly focused on male subjects, with the assumption that the findings can be extrapolated to females. humankinetics.com However, physiological differences between sexes, such as hormonal fluctuations during the menstrual cycle, can influence creatine kinetics and the response to supplementation. researchgate.net

A systematic review on creatine supplementation in active females highlighted that most studies did not adequately account for these female-specific physiological characteristics. mdpi.com This lack of methodological rigor can introduce variability into the results and limit the applicability of the findings to female athletes. mdpi.com For instance, hormonal shifts during the luteal phase of the menstrual cycle may affect fluid retention, potentially confounding the interpretation of weight changes associated with creatine supplementation. researchgate.net

Future research on this compound should prioritize the inclusion of female participants and incorporate methodological designs that account for menstrual cycle phase or hormonal contraceptive use to generate more precise and applicable data for this population. humankinetics.commdpi.com

Safety Profile and Degradation Characteristics in Academic Contexts

Stability and Degradation of Creatine (B1669601) Citrate (B86180) in Aqueous Solutions

The stability of creatine compounds in aqueous solutions is a critical factor in research and application, with creatine citrate demonstrating particular characteristics influenced by its chemical nature.

The degradation of creatine into its waste product, creatinine (B1669602), is a non-enzymatic reaction significantly influenced by the pH and temperature of the solution. mdpi.com Generally, a lower pH and higher temperature accelerate this intramolecular cyclization process. nih.govnih.gov

Creatine salts, such as this compound, are formed by adding an acidic moiety to the creatine molecule, which lowers the pH of the water when dissolved. nih.govexerciseandsportnutritionlab.com A saturated solution of trithis compound in water exhibits a pH of approximately 3.2. nih.govexerciseandsportnutritionlab.com This acidic environment, while increasing solubility, can also reduce the stability of the creatine molecule compared to creatine monohydrate in a neutral pH solution. nih.govexerciseandsportnutritionlab.com

Research has quantified the degradation under various conditions:

Studies have shown that at 25°C (room temperature), creatine in a solution with a pH of 3.5 can degrade by as much as 21% over just three days. nih.gov

Specific research on di-creatine citrate found that when dissolved in water and stored at room temperature (25°C), 90% of the creatine degraded within 45 days. researchgate.net When refrigerated at 4°C, the degradation was slightly slower, with 80% degrading over the same period. researchgate.net

In solid form, some creatine salts appear less stable than creatine monohydrate. mdpi.com For example, storing trithis compound powder at 40°C for 28 days resulted in the formation of 770 parts per million (ppm) of creatinine. mdpi.com

This inherent instability in acidic solutions is a key consideration in the handling and preparation of this compound for research purposes. The conversion is halted at extremely low pH levels (below 2.5) because the amide functional group on the creatine molecule becomes protonated, which prevents the intramolecular cyclization. nih.govencyclopedia.pub

| Compound | Condition | Duration | Degradation/Impurity Formation | Source |

|---|---|---|---|---|

| Di-creatine Citrate | Aqueous Solution at 25°C | 45 days | 90% | researchgate.net |

| Di-creatine Citrate | Aqueous Solution at 4°C | 45 days | 80% | researchgate.net |

| Trithis compound | Solid Form at 40°C | 28 days | 770 ppm Creatinine | mdpi.com |

| Creatine (General) | Aqueous Solution at pH 3.5, 25°C | 3 days | 21% | nih.gov |

Evaluation of Potential Impurities and Contaminants in Research-Grade this compound

The manufacturing process of creatine can introduce several impurities. researchgate.net While much of the data pertains to creatine monohydrate as the most common commercially available form, the findings are relevant to other creatine salts. The most frequently identified contaminant in creatine supplements is creatinine, the breakdown product of creatine. wikipedia.orgresearchgate.net

An analysis of 33 commercial creatine supplements found that creatinine was the major organic contaminant, with 44% of the samples containing levels above the recommendations set by the European Food Safety Authority. wikipedia.orgresearchgate.net Other potential contaminants stemming from the chemical synthesis process include dicyandiamide (B1669379) and dihydro-1,3,5-triazine. wikipedia.orgresearchgate.net In the same analysis, approximately 15% of samples had detectable levels of dihydro-1,3,5-triazine or high concentrations of dicyandiamide. wikipedia.orgresearchgate.net The manufacturing processes originating from different starting materials, such as the use of sarcosinates and S-alkylisothiourea, have been reported to potentially produce more contaminants. researchgate.netnih.gov Heavy metal contamination has not been identified as a significant concern. wikipedia.org

Systematic Reviews and Meta-Analyses on Creatine Safety

Numerous systematic reviews and meta-analyses have been conducted on the safety of creatine supplementation, with the overwhelming majority of studies focusing on creatine monohydrate. gssiweb.orgtandfonline.com This body of research consistently supports the safety of creatine when used by healthy individuals. nih.govumk.pl

A comprehensive literature review incorporating over 680 human clinical trials with more than 26,000 participants found no significant difference in the frequency of reported side effects between groups taking creatine and those taking a placebo. tandfonline.com Similarly, other meta-analyses conclude that long-term creatine supplementation does not adversely affect clinical health markers. nih.govumk.pl

However, the scientific literature explicitly notes a lack of sufficient evidence to establish the comparative safety and efficacy of alternative forms of creatine, including this compound. nih.govtandfonline.com Reviews point out that while various forms of creatine are marketed with claims of superiority, there is a scarcity of scientific data to support these assertions or their safety profiles relative to the extensively studied creatine monohydrate. gssiweb.orgtandfonline.com Therefore, while the general safety profile of creatine is well-established, these findings are based almost exclusively on creatine monohydrate, and the safety of this compound is less documented in systematic reviews. gssiweb.orgtandfonline.com

Future Research Directions and Unexplored Avenues

Long-Term Efficacy and Safety Studies of Creatine (B1669601) Citrate (B86180)

The long-term safety and efficacy of creatine supplementation, primarily creatine monohydrate, have been well-documented in numerous studies, with supplementation up to 30 g/day for five years showing no adverse health risks in healthy individuals and various patient populations. nih.gov However, there is a significant gap in the literature concerning the long-term use of creatine citrate.

Most regulatory bodies and scientific reviews conclude that while alternative forms of creatine are marketed with claims of improved properties, there is little to no evidence that they are more effective or safer than creatine monohydrate. researchgate.net For this compound specifically, its bioavailability is considered similar to that of the monohydrate form. bohrium.com However, concerns about its stability in solution exist. One study on effervescent di-creatine citrate formulations found that 90% of the creatine degraded within 45 days when stored in solution at room temperature. researchgate.netnih.gov

Future research must prioritize dedicated long-term clinical trials on this compound. These studies are essential to:

Establish a comprehensive safety profile for chronic use.

Determine if its efficacy in improving performance and body composition is sustained over months and years.

Compare its long-term effects directly against creatine monohydrate to validate or refute claims of superiority.

Research on Optimal this compound Formulations and Delivery Systems

This compound was developed partly to address the lower water solubility of creatine monohydrate. mdpi.comnih.gov This has led to the creation of products like effervescent powders containing di-creatine citrate, which are designed to improve solubility and palatability. researchgate.netresearchgate.net

However, research has shown that the enhanced solubility of this compound may be transient. One study revealed that di-creatine citrate in an aqueous solution dissociates and can eventually crystallize into the less soluble creatine monohydrate, especially when refrigerated. researchgate.netnih.gov This highlights a critical area for future formulation research.

Unexplored avenues include the development of advanced delivery systems to harness the potential benefits of this compound. While technologies like encapsulated forms for controlled release and combinations with compounds like cyclodextrin (B1172386) are being explored for creatine generally, specific research applying these to this compound is lacking. drinkharlo.comgoogle.com

Future investigations should focus on:

Developing stable liquid or solid formulations that prevent the degradation or conversion of this compound.

Exploring nano-encapsulation or other protective delivery technologies to improve stability and potentially enhance absorption.

Assessing whether these advanced formulations offer measurable benefits in bioavailability or physiological effect over simpler this compound powders.

| Formulation | Stated Goal | Observed Outcome/Research Need | Citation |

|---|---|---|---|

| Creatine Monohydrate | Most studied form for efficacy and safety. | Considered the "gold standard" with extensive long-term data. | nih.govmedicalnewstoday.com |

| This compound | Improve water solubility. | More soluble, but may be less stable in solution over time. Long-term safety data is needed. | researchgate.netnih.govmdpi.com |

| Effervescent Di-creatine Citrate | Enhance solubility and consumer compliance. | Dissociates in water and can recrystallize as creatine monohydrate. Shows significant degradation at room temperature. | researchgate.netnih.gov |

Investigation of this compound in Specific Physiological Populations and Disease States

While the therapeutic potential of creatine is being explored for numerous clinical applications, the research has almost exclusively used creatine monohydrate. nih.gov The applicability of these findings to this compound is unknown, representing a major unexplored avenue of research.

Creatine supplementation in children and adolescents is an area of growing interest, both for athletic performance and for clinical applications in neuromuscular and metabolic disorders. alanrevista.orgnih.govresearchgate.net However, the existing research is limited, and a consensus on efficacy and long-term safety is still developing. alanrevista.orgpediatricsnationwide.orgnih.gov Crucially, these studies have predominantly used creatine monohydrate. There is a clear need for future clinical trials to investigate the safety and potential efficacy of this compound specifically within pediatric populations, from young children to adolescents, to determine if it offers any advantages or different safety considerations.

In older adults, creatine monohydrate supplementation, particularly when combined with resistance training, has been shown to be an effective strategy for increasing muscle mass and strength to combat age-related sarcopenia. reliasmedia.comnih.govdovepress.comnih.gov A systematic review of creatine use in older adults noted that at least one study had used di-creatine citrate, but detailed outcomes from this specific form are not widely reported. uc.pt Given that older adults may experience different sensitivities or metabolic responses, future research should include head-to-head comparisons of this compound and creatine monohydrate in this demographic to assess its effects on muscle physiology, bone health, and functional capacity. researchgate.net

There is a significant lack of safety data regarding any form of creatine supplementation during pregnancy and lactation, and it is generally recommended to be avoided. atria.orgclevelandclinic.orgswolverine.com Creatine is a natural and vital component of breast milk, but the effects of maternal supplementation on the infant are unknown. nih.gov Some animal studies suggest that maternal creatine supplementation could be beneficial for the fetus, particularly in protecting against hypoxic injury. parentdata.org This is a promising but nascent area of research. Future preclinical and, eventually, well-controlled human clinical trials are required to establish the safety and potential therapeutic benefits of any creatine form, including citrate, for both mother and child during this critical life stage.

Geriatric Populations

Deeper Understanding of Underlying Mechanisms of Action

The primary mechanism of action for creatine is its role in the phosphocreatine (B42189) system, where it helps rapidly regenerate adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. This process is crucial for high-energy demand activities.

A key unexplored question regarding this compound is whether the citrate component offers any synergistic effects. Citrate is a vital intermediate in the Krebs cycle (also known as the citric acid cycle), the central pathway for aerobic energy production. Theoretically, providing citrate alongside creatine could support both anaerobic and aerobic energy pathways. researchgate.net

One study comparing creatine pyruvate (B1213749) with this compound found that the pyruvate form improved performance more, suggesting the non-creatine component of the salt can influence outcomes. caringsunshine.com However, no direct research has investigated a potential synergistic metabolic effect between creatine and citrate from a single compound. Future research should employ metabolomic and physiological studies to:

Determine if this compound supplementation has a different impact on cellular energy metabolism compared to creatine monohydrate.

Investigate whether the citrate moiety is utilized in the Krebs cycle in a way that provides an additive bioenergetic benefit.

Clarify if this potential dual-pathway support translates to measurable improvements in performance or therapeutic outcomes.

Compound Information Table

| Compound Name | PubChem CID |

|---|---|

| Creatine | 586 |

| This compound | 10125744 |

| Creatine monohydrate | 80116 |

| Citric acid | 311 |

| Phosphocreatine | 587 |

| Creatinine (B1669602) | 588 |

| Adenosine triphosphate (ATP) | 5957 |

| Adenosine diphosphate (B83284) (ADP) | 6022 |

| Glycine (B1666218) | 750 |

| Arginine | 6322 |

| Methionine | 6137 |

Novel Research Applications of this compound

Future research into this compound is poised to move beyond its established role in sports nutrition, venturing into novel applications that capitalize on its unique physicochemical properties. While much of the existing research has focused on comparing its ergogenic effects to creatine monohydrate, significant unexplored avenues lie in materials science and advanced therapeutic delivery systems. nih.govnih.gov The primary characteristic that distinguishes this compound is its enhanced aqueous solubility compared to the more common monohydrate form, a feature that opens up new research possibilities. mdpi.comcreighton.eduexamine.com

One of the most promising areas for future investigation is the use of this compound in the development of advanced drug delivery systems. The inherent properties of the citrate component could be leveraged to create pH-responsive carriers. The dissociation of this compound in solution lowers the pH of the immediate environment. nih.govmdpi.com This localized pH modulation could be investigated as a mechanism to trigger the release of co-formulated therapeutic agents that are sensitive to pH changes. This approach could be particularly relevant for targeted drug delivery, where a specific pH environment is required to release a drug at a particular site, thereby potentially increasing efficacy and minimizing systemic exposure.

Another novel application lies in the field of crystal engineering and the formulation of co-amorphous solids and cocrystals. Recent research has demonstrated the successful mechanochemical synthesis of a 1:1 co-amorphous formulation of creatine and citric acid. smu.eduacs.org This co-amorphous blend was found to be structurally stable under dry conditions and could be converted into a cocrystalline form upon exposure to humidity. smu.eduacs.org Such formulations offer significant advantages, including further enhanced solubility and potentially improved bioavailability and stability profiles. smu.eduresearchgate.net Future studies could expand on this by exploring different stoichiometric ratios of creatine to citric acid and by investigating the dissolution and absorption kinetics of these novel solid forms in detail. The development of these engineered formulations could lead to new and improved dietary supplements or even pharmaceutical preparations. smu.edu

The enhanced solubility of this compound also makes it a candidate for specialized liquid formulations where high concentrations and stability are required. While creatine is known to degrade in aqueous solutions over time, with the degradation rate increasing as pH decreases, further research could focus on developing stabilized liquid this compound formulations. nih.gov This could involve the use of stabilizing excipients or the development of controlled-release liquid systems, such as nanoliposomes or microemulsions, to protect the creatine molecule and deliver it more effectively. google.comscielo.br

The following data table summarizes the comparative solubility of different creatine forms, highlighting the significant increase afforded by the citrate salt. This increased solubility is the fundamental property underpinning many of its potential novel applications.

| Creatine Form | Solubility at 20°C (g/L) | Resulting pH of Saturated Solution |

|---|---|---|

| Creatine Monohydrate | 14 | ~7.0 |

| Trithis compound | 29 | ~3.2 |

| Creatine Pyruvate | 54 | ~2.6 |

Data sourced from Jäger et al. (2011) and Kreider et al. (2017). nih.govmdpi.comexerciseandsportnutritionlab.com

Further research should also investigate the potential for this compound to act as a functional excipient in complex formulations. Its properties as a weak base and its ability to form salts and complexes could be exploited in designing multi-component delivery systems. nih.gov For instance, its interaction with other molecules could be studied to create synergistic effects, potentially enhancing the absorption or efficacy of other active ingredients.

Q & A

Q. Key Metrics :

- ATP Production : Coupled respiration (State 3) measurements .

- Mitochondrial Membrane Potential : JC-1 fluorescence assay .

How can researchers resolve contradictions in studies reporting CC’s efficacy in neurodegenerative models?

Level : Advanced

Answer :

Address discrepancies through:

Dose-Response Analysis : Test 0.1–10mM CC in neuronal cell lines to identify U-shaped efficacy curves .

Mechanistic Specificity :

- Citrate Synthase Inhibition : Use malate dehydrogenase activity assays to rule off-target effects .

- Creatine Transporter (SLC6A8) Knockdown : Confirm CC’s dependency on transporter-mediated uptake .

Meta-Analysis : Apply PRISMA guidelines to aggregate preclinical data and assess publication bias .

What are the best practices for validating CC’s antioxidant properties in vitro?

Level : Basic

Answer :

- ROS Scavenging Assays :

- Positive Controls : Compare to Trolox or NAC.

- Confounding Factors : Pre-treat cells with mitochondrial inhibitors (e.g., rotenone) to isolate CC’s effects .

How should researchers design a mixed-methods study to evaluate CC’s ergogenic and metabolic effects?

Level : Advanced

Answer :

- Quantitative Arm :

- Qualitative Arm :

- Integration : Use triangulation to reconcile discordant quantitative/qualitative findings .

What statistical approaches are recommended for analyzing dose-dependent effects of CC?

Level : Advanced

Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.